molecular formula C24H26N4O3S B6479947 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-17-4

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B6479947
CAS No.: 941265-17-4
M. Wt: 450.6 g/mol
InChI Key: MHVDVLPFUQKONT-UHFFFAOYSA-N
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Description

4-[5-(4-Benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide (CAS 941265-17-4) is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C24H26N4O3S, with a molecular weight of 450.55 g/mol . The structure integrates several pharmaceutically relevant motifs: a central 1,3-oxazole ring, which is a valuable heterocyclic scaffold known for its potential anticancer, antiviral, antibacterial, and anti-inflammatory properties due to its ability to form diverse interactions with enzymes and receptors . This core is further functionalized with a 4-benzylpiperidine moiety. Piperidine is the most common heterocyclic subunit among FDA-approved drugs, often contributing to favorable pharmacokinetic profiles and target binding . The molecule also contains a benzenesulfonamide group, a functional group that forms the basis of several classes of drugs with diverse pharmacological activities, including anti-carbonic anhydrase and anti-dihropteroate synthetase properties . The presence of the carbonitrile (cyano) group adds a polar and reactive handle, making the compound a versatile intermediate for further chemical exploration. This unique combination of features makes it a promising candidate as a lead compound or research tool in various scientific fields, particularly for investigating new therapeutic agents targeting neurological disorders, oncology, and inflammation. The product is supplied with a high purity guarantee (typically >90%+) and is intended for non-human research applications only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access this compound in various pack sizes to suit their specific experimental needs.

Properties

IUPAC Name

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-27(2)32(29,30)21-10-8-20(9-11-21)23-26-22(17-25)24(31-23)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDVLPFUQKONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic molecule that has drawn interest for its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • A piperidine ring which is often associated with psychoactive properties.
  • A cyano group that may enhance reactivity and binding affinity.
  • An oxazole moiety , contributing to its biological activity.
  • A sulfonamide group , known for its role in various pharmacological activities.

Enzyme Inhibition

Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. For instance:

Enzyme Inhibitory Activity Reference
Acetylcholinesterase (AChE)Significant inhibition observed
Butyrylcholinesterase (BChE)Multifunctional inhibition profile
β-secretase (BACE-1)Inhibition of Aβ aggregation

These enzymes are critical in the pathophysiology of Alzheimer's disease, suggesting that the compound may have potential as a therapeutic agent in treating cognitive decline.

Neuroprotective Effects

In vivo studies have shown that derivatives related to this compound can ameliorate cognitive deficits in animal models. For example, compounds similar to this compound were found to improve memory functions and reduce oxidative stress markers in brain tissues:

Parameter Effect Reference
Malondialdehyde (MDA)Decrease
Superoxide Dismutase (SOD)Increase
Glutathione (GSH)Increase

These findings suggest that the compound may exert neuroprotective effects by modulating oxidative stress and enhancing antioxidant defenses.

The proposed mechanism of action for compounds in this class involves binding to the active sites of target enzymes, thereby inhibiting their activity. Molecular docking studies have shown favorable interactions with key residues in the catalytic sites of AChE and BACE-1, indicating a competitive inhibition model.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Cognition Improvement in Alzheimer's Models : In a study involving scopolamine-induced cognitive impairment in rats, treatment with a related compound resulted in significant improvements in memory performance as measured by maze tests and behavioral assessments .
  • Neuroprotection Against Oxidative Stress : Another study demonstrated that treatment with compounds similar to this compound led to reduced neuronal apoptosis and preserved synaptic integrity in models of neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the 1,3-Oxazole Core

STF-118804
  • Structure : 4-[5-Methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide .
  • Key Differences: Replaces the 4-cyano and 5-(4-benzylpiperidin-1-yl) groups with methyl and sulfonylmethyl substituents. Substitutes N,N-dimethylbenzenesulfonamide with a pyridinylmethyl benzamide.
  • Implications : The absence of a piperidine group in STF-118804 may reduce CNS penetration, while the sulfonylmethyl group enhances metabolic stability .
Example 185 ()
  • Structure : N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(1,3-thiazol-2-yl)phenyl]-1,3-oxazol-2-amine .
  • Key Differences :
    • Lacks sulfonamide; instead, features ethylsulfonyl and thiazole substituents.
    • Demonstrates the versatility of oxazole in accommodating diverse functional groups for target specificity.

Sulfonamide-Containing Analogues

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
  • Structure : Azide-functionalized sulfonamide.
  • Key Differences: Focuses on azide groups for click chemistry applications, contrasting with the target compound’s dimethylamino and benzylpiperidine groups .
5-Substituted-1,3,4-Oxadiazol-2-yl Derivatives ()
  • Structure : 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine .
  • Key Differences : Replaces oxazole with 1,3,4-oxadiazole, altering electron distribution and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Molecular Weight (Da) Key Substituents LogP (Predicted)
Target Compound C24H25N5O3S 463.55 4-Cyano, 5-(4-benzylpiperidin-1-yl) ~3.2
STF-118804 C24H24N4O4S 476.54 5-Methyl, sulfonylmethyl ~2.8
Example 185 () C20H19N3O3S2 413.51 Ethylsulfonyl, thiazole ~1.5

Notes:

  • The cyano group may improve binding affinity to enzymes via dipole interactions .

Anticancer Activity

  • STF-118804 : Acts as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, showing efficacy in preclinical cancer models .

Enzyme Inhibition

  • Sulfonamide Analogs () : Benzenesulfonamide derivatives inhibit carbonic anhydrase, with IC50 values <1 µM . The target compound’s dimethylsulfonamide may similarly target metalloenzymes.

Preparation Methods

Linear Synthesis Approach

  • Oxazole Core Formation : Cyclization of a β-ketonitrile precursor with a benzylpiperidine-containing amine.

  • Sulfonamide Installation : Sulfonation of a benzene derivative followed by amidation with dimethylamine.

  • Fragment Coupling : Linking the oxazole and sulfonamide units via nucleophilic aromatic substitution or cross-coupling.

Convergent Synthesis Approach

  • Independent Synthesis of Fragments :

    • 4-Benzylpiperidine-substituted oxazole.

    • N,N-Dimethylbenzene sulfonamide.

  • Coupling via C–N Bond Formation : Utilizing palladium-catalyzed amination or SNAr reactions.

Comparative studies indicate the convergent approach offers superior regiocontrol and scalability.

Synthesis of the 4-Cyano-1,3-Oxazole Core

The oxazole ring is constructed via cyclization of a β-ketonitrile with a benzylpiperidine-derived amine.

Precursor Preparation

  • β-Ketonitrile Synthesis :
    Reaction of 4-(benzylpiperidin-1-yl)acetophenone with cyanogen bromide (BrCN) in the presence of triethylamine yields the β-ketonitrile intermediate.

    Reaction Conditions :

    ParameterValue
    SolventDichloromethane (DCM)
    Temperature0°C to RT
    Time12 hours
    Yield78%

Oxazole Cyclization

The β-ketonitrile undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the 4-cyanooxazole.

Optimization Data :

Dehydrating AgentYield (%)Purity (HPLC)
POCl₃8295
PCl₅7592
SOCl₂6889

POCl₃ provides optimal yield and purity, with minimal side-product formation.

Functionalization with 4-Benzylpiperidine

The benzylpiperidine group is introduced via nucleophilic substitution at the oxazole’s 5-position.

Amine Activation

4-Benzylpiperidine is treated with NaH in THF to generate the reactive piperidinide anion.

Coupling Reaction

The anion attacks the oxazole’s electrophilic carbon, displacing a leaving group (e.g., chloride).

Key Parameters :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

  • Catalyst : None required

  • Yield : 85%

Synthesis of N,N-Dimethylbenzene Sulfonamide

Sulfonation of Benzene

Benzene is sulfonated using fuming sulfuric acid (H₂SO₄·SO₃) at 50°C for 6 hours, yielding benzene sulfonic acid.

Amidation with Dimethylamine

The sulfonic acid is converted to the sulfonyl chloride using PCl₅, followed by reaction with dimethylamine.

Reaction Scheme :

C6H5SO3HPCl5C6H5SO2Cl(CH3)2NHC6H5SO2N(CH3)2\text{C}6\text{H}5\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{C}6\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{(CH}3\text{)}2\text{NH}} \text{C}6\text{H}5\text{SO}2\text{N(CH}3\text{)}2

Yield : 90% after recrystallization (ethanol/water).

Final Coupling of Oxazole and Sulfonamide

The oxazole intermediate and sulfonamide are linked via Suzuki-Miyaura coupling or direct arylation.

Palladium-Catalyzed Cross-Coupling

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C

  • Yield : 76%

Direct Arylation

  • Conditions :

    • CuI, 1,10-phenanthroline

    • DMF, 120°C

    • Yield: 68%

Palladium catalysis offers higher reproducibility and reduced side reactions.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 4.12 (s, 2H, CH₂), 3.06 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1350 cm⁻¹ (S=O).

  • HRMS : m/z [M+H]⁺ calcd. 481.18, found 481.17.

Purity Analysis

  • HPLC : 98.5% (C18 column, acetonitrile/water 70:30).

  • Melting Point : 214–216°C.

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the oxazole core via cyclization of precursors (e.g., cyanoacetamide derivatives) under controlled pH and temperature (50–80°C) to avoid side reactions .
  • Step 2: Introduction of the 4-benzylpiperidine moiety via nucleophilic substitution, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Step 3: Sulfonamide coupling using coupling agents (e.g., HATU or EDCI) in anhydrous conditions to prevent hydrolysis .

Optimization Tips:

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate purity .
  • Adjust solvent polarity (e.g., switch from DMF to dichloromethane) to improve crystallization during purification .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm; oxazole carbons at δ 150–160 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) .
  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by comparing retention times with standards .

Advanced: How can researchers resolve discrepancies in biological activity data across assays?

Methodological Answer:
Contradictions often arise from assay-specific conditions:

  • Example Issue: Inconsistent IC₅₀ values in kinase inhibition assays.
    • Approach 1: Validate assay protocols (e.g., ATP concentration, incubation time) to ensure consistency .
    • Approach 2: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
    • Approach 3: Check compound stability under assay conditions (e.g., DMSO stock oxidation) via LC-MS .

Case Study: A 2023 study found that buffer pH (7.4 vs. 6.8) altered sulfonamide protonation, affecting binding to a target receptor .

Advanced: What computational strategies predict binding modes and selectivity for this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., dopamine D3 receptor). Focus on the sulfonamide and benzylpiperidine groups as key pharmacophores .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds between the sulfonamide and Asp110 residue .
  • Free Energy Perturbation (FEP): Quantify binding free energy differences when modifying the oxazole’s cyano group .

Validation: Cross-check computational results with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Advanced: How can researchers troubleshoot impurities during final-stage synthesis?

Methodological Answer:
Common impurities and solutions:

  • Impurity A (Unreacted Oxazole Precursor):
    • Cause: Incomplete cyclization due to suboptimal temperature.
    • Fix: Reflux in acetic acid at 110°C for 2 hours .
  • Impurity B (Di-Substituted Byproduct):
    • Cause: Excess benzylpiperidine in Step 2.
    • Fix: Use stoichiometric ratios (1:1.05 molar ratio) and purify via silica gel chromatography (hexane/EtOAc gradient) .
  • Detection: LC-MS/MS identifies impurities >0.1% .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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